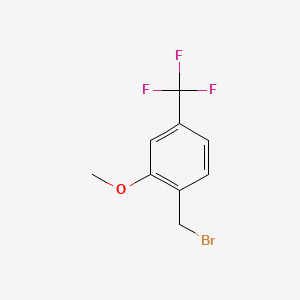

2-Methoxy-4-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGWLZAZFSJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395071 | |

| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-59-0 | |

| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide

This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key building block in contemporary medicinal chemistry and materials science. The protocol detailed herein is grounded in the principles of free-radical chemistry, specifically the Wohl-Ziegler reaction, and is designed to be robust, reproducible, and scalable for research and development applications. This guide emphasizes not only the procedural steps but also the underlying mechanistic principles, safety considerations, and analytical validation required for successful synthesis.

Strategic Overview: The Rationale for Benzylic Bromination

The synthesis of this compound is most reliably achieved through the selective free-radical bromination of its toluene precursor, 2-Methoxy-4-(trifluoromethyl)toluene. This strategy is predicated on the inherent reactivity of the benzylic position. The C-H bonds at the benzylic carbon are weaker than aromatic C-H bonds and are susceptible to homolytic cleavage. This cleavage generates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring. This inherent stability is the driving force that directs the halogenation to the methyl group rather than the aromatic ring.[1]

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source, is the method of choice.[1][2] The critical advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[3] This controlled delivery of the brominating agent is crucial for suppressing competitive and undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich methoxy-substituted ring. The electron-withdrawing nature of the trifluoromethyl group further deactivates the ring towards electrophilic attack, enhancing the selectivity of the benzylic bromination.[1]

The Reaction Mechanism: A Free-Radical Chain Process

The synthesis proceeds via a well-established free-radical chain reaction mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.

Initiation

The reaction is initiated by the thermal decomposition of a radical initiator, most commonly 2,2'-Azobis(2-methylpropionitrile) (AIBN). When heated to temperatures typically between 65-80 °C, AIBN undergoes homolytic cleavage, eliminating a molecule of nitrogen gas—a thermodynamically favorable process—to generate two 2-cyano-2-propyl radicals.[4][5][6]

Propagation

This is the cyclic, self-sustaining phase of the reaction where the product is formed.

-

Step 1: Hydrogen Abstraction. A bromine radical (Br•), generated from the initiator's interaction with NBS, abstracts a hydrogen atom from the benzylic methyl group of 2-Methoxy-4-(trifluoromethyl)toluene. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[2][7]

-

Step 2: Bromine Regeneration. The newly formed HBr reacts rapidly with NBS to produce a molecule of molecular bromine (Br₂) and succinimide.[3][7] This step is crucial as it maintains the low concentration of Br₂ required for selectivity.

-

Step 3: Product Formation. The benzylic radical reacts with the generated Br₂ molecule to yield the final product, this compound, and a new bromine radical (Br•).[7][8] This new bromine radical then continues the chain by abstracting another benzylic hydrogen, propagating the cycle.

Termination

The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical.

Caption: Free-radical chain mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Reagents and Materials

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | M.P. / B.P. | Notes |

| 2-Methoxy-4-(trifluoromethyl)toluene | 87563-59-9 | 190.16 | N/A | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 175–178 °C | Brominating Agent. Should be recrystallized if yellow. |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | 78-67-1 | 164.21 | 103–105 °C (dec.) | Radical Initiator.[5] |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 76.7 °C | Solvent. Caution: Toxic and carcinogenic. |

| Alternative Solvent: (Trifluoromethyl)benzene | 98-08-8 | 146.11 | 102 °C | A less toxic alternative to CCl₄.[9] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 39.6 °C | Extraction Solvent. |

| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | N/A | For quenching excess bromine. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | Drying Agent. |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methoxy-4-(trifluoromethyl)toluene (9.51 g, 50.0 mmol, 1.0 equiv).

-

Reagent Addition: Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 equiv) and carbon tetrachloride (100 mL).

-

Initiator Addition: Add AIBN (0.41 g, 2.5 mmol, 0.05 equiv).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using TLC or GC-MS. A visible sign of reaction progress is the consumption of the dense NBS at the bottom of the flask and the formation of succinimide, which is less dense and will float to the surface upon completion. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bisulfite solution (2 x 50 mL) to remove any residual bromine color, followed by water (50 mL), and finally brine (50 mL).[10]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford this compound as a clear or pale yellow oil. Alternatively, for larger scales, vacuum distillation can be employed.[11]

Caption: Experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Yield | Typically 75-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~4.5 (s, 2H, CH₂Br) , ~3.9 (s, 3H, OCH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -62.5 (s, 3F, CF₃)[12] |

| Mass Spec (EI) | M⁺ peak showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |

Critical Safety Considerations

Strict adherence to safety protocols is paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]

-

Fume Hood: All operations involving benzyl bromides, NBS, and volatile organic solvents must be performed in a certified chemical fume hood.[14][15]

-

Lachrymator: The product, this compound, like other benzyl bromides, is a potent lachrymator (tear-inducing agent) and is corrosive.[13][15][16] Avoid inhalation of vapors and direct contact with skin and eyes.[14][17] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[17]

-

Reagent Hazards:

-

NBS: Can be an irritant. Avoid inhalation of the powder.

-

AIBN: An explosive compound that decomposes upon heating.[6] Store in a cool place and avoid excessive temperatures.

-

Solvents: Carbon tetrachloride is a known hepatotoxin and carcinogen; handle with extreme care and consider using safer alternatives like (trifluoromethyl)benzene.[9]

-

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[17]

References

-

ResearchGate. (2018). What is the role of AIBN(Azobisisobutyronitrile) in a reaction?

-

Study.com. (n.d.). AIBN Overview, Structure & Initiators.

-

Wikipedia. (n.d.). Azobisisobutyronitrile.

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.

-

ChemicalBook. (2019). Uses of Azobisisobutyronitrile (AIBN).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization.

-

Tuleen, D. L., & Hess, Jr., B. A. (n.d.). Free-Radical Bromination of p-Toluic Acid. Journal of Chemical Education.

-

ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?

-

Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science.

-

ChemicalBook. (2024). How does NBS work in organic chemistry?

-

Slideshare. (n.d.). 9. NBS.

-

Wikipedia. (n.d.). N-Bromosuccinimide.

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.

-

ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.

-

Thermo Fisher Scientific. (2024). 3-Fluoro-4-(trifluoromethyl)benzyl bromide - SAFETY DATA SHEET.

-

BenchChem. (2025). Safety and handling precautions for 2-(Trifluoromethyl)benzyl bromide.

-

Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.

-

Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.

-

Taylor & Francis Online. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides.

-

Oregon State University. (2020). Chapter 3 Worked Problem 1.

-

Reddit. (2016). BnBr purification via basic alumina?

-

Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.

-

NOAA - CAMEO Chemicals. (n.d.). BENZYL BROMIDE.

-

Apollo Scientific. (2013). Safety data sheet.

-

ChemicalBook. (n.d.). 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis.

-

The Royal Society of Chemistry. (2016). Supporting Information.

-

BenchChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzyl bromide.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for...

-

Santa Cruz Biotechnology. (n.d.). 2-Methoxy-4-(trifluoromethoxy)benzyl bromide.

-

ChemicalBook. (n.d.). 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis.

-

ChemicalBook. (n.d.). 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum.

-

A2B Chem. (n.d.). This compound, min 97%.

-

SynQuest Labs. (n.d.). This compound - Safety Data Sheet.

-

Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine...

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

-

National Institutes of Health. (2012). Lewis Acid Catalyzed Benzylic Bromination.

-

ResearchGate. (2025). ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.

-

Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

-

Defense Technical Information Center. (n.d.). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE.

-

MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones.

Sources

- 1. 2-Bromo-5-(trifluoromethyl)benzyl bromide | 886496-63-5 | Benchchem [benchchem.com]

- 2. 9. NBS | PDF [slideshare.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 6. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. westliberty.edu [westliberty.edu]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

2-Methoxy-4-(trifluoromethyl)benzyl bromide chemical properties

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Introduction

This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a versatile chemical intermediate, its utility stems from a unique combination of functional groups: a reactive benzyl bromide moiety, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This trifecta of features makes it a potent electrophilic building block for introducing the 2-methoxy-4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. The trifluoromethyl group, in particular, is highly valued in drug development for its ability to enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 886500-59-0 | [2][3][4] |

| Molecular Formula | C₉H₈BrF₃O | [3][4][5] |

| Molecular Weight | 269.06 g/mol | [4][5] |

| IUPAC Name | 1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 42-45 °C | [6] |

| Purity | Typically ≥97-98% | [4][5] |

Stability and Storage: The compound is stable under normal, recommended storage conditions.[2][3] However, it is sensitive to heat, light, and moisture.[2][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] For long-term integrity, it should be stored in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container, often under an inert atmosphere like nitrogen.[2][3][8]

Spectroscopic Data: While specific spectral data is lot-dependent and should be confirmed by analysis, the expected ¹H NMR, ¹³C NMR, and IR spectra would show characteristic signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene protons, and the C-F and C-O bonds.

Synthesis and Manufacturing

The most common and direct route for the preparation of this compound involves the bromination of its corresponding alcohol precursor, (2-methoxy-4-(trifluoromethyl)phenyl)methanol. This transformation is a standard procedure in organic synthesis.

Representative Synthetic Protocol

This protocol describes the conversion of the benzyl alcohol to the benzyl bromide using phosphorus tribromide (PBr₃), a common and effective brominating agent for alcohols.

Objective: To synthesize this compound from (2-methoxy-4-(trifluoromethyl)phenyl)methanol.

Materials:

-

(2-methoxy-4-(trifluoromethyl)phenyl)methanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Hexane, technical grade

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve (2-methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and cool the solution to 0 °C. The use of an ice bath is critical to control the exothermic nature of the reaction between the alcohol and PBr₃.

-

Addition of Reagent: Slowly add phosphorus tribromide (approx. 1.2 equivalents) dropwise to the cooled solution via a dropping funnel over 10-15 minutes. Maintaining a low temperature prevents potential side reactions and decomposition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 10 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess PBr₃. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washing steps remove water-soluble impurities and residual salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product as an oil or solid.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% DCM in hexane), to yield the pure this compound.[9]

Synthetic Workflow Diagram

Caption: A typical workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in its high reactivity as an electrophile in nucleophilic substitution reactions. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles.

Key Factors Influencing Reactivity:

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating its displacement.

-

Benzylic Position: The carbon atom is benzylic, meaning any developing positive charge in a transition state (as in an S_N1-like mechanism) or the carbocation itself would be resonance-stabilized by the adjacent aromatic ring. This makes benzylic halides significantly more reactive than simple alkyl halides.[10]

-

Electronic Effects: The substituents on the aromatic ring modulate this inherent reactivity.

-

Methoxy Group (-OCH₃): Located at the ortho position, this group is strongly electron-donating through resonance (+R effect). It donates electron density into the ring, which can help stabilize the transition state of the substitution reaction.

-

Trifluoromethyl Group (-CF₃): Located at the para position, this group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms (-I effect).[1] This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

-

The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment that governs the compound's reactivity profile.

Typical Reaction: Nucleophilic Substitution (S_N2)

Given that it is a primary benzylic halide, it is expected to react readily via an S_N2 mechanism, especially with good nucleophiles in polar aprotic solvents. This involves a backside attack by the nucleophile on the benzylic carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.

Caption: Generalized S_N2 mechanism with a nucleophile (Nu:⁻).

Applications in Research and Development

This compound is not an end-product but a crucial intermediate for building more complex molecules.

-

Medicinal Chemistry: It is a key building block for synthesizing drug candidates. The trifluoromethyl group is a "bioisostere" for other groups and is known to block metabolic oxidation at that position, often increasing the drug's half-life.[1] The entire 2-methoxy-4-(trifluoromethyl)benzyl moiety can be incorporated to explore structure-activity relationships (SAR) in drug discovery programs.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the potency and selectivity of pesticides and herbicides.[1][11] This reagent serves as a valuable tool for creating novel crop protection agents.

-

Materials Science: The unique electronic properties conferred by the CF₃ and OCH₃ groups make it a useful precursor for synthesizing specialized polymers, liquid crystals, and other organic materials where properties like dielectric constant and thermal stability are important.[11]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification:

-

Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage.[2][3][7]

-

Other Hazards: It is a lachrymator, meaning it causes tears and irritation to the eyes and respiratory tract.[2][3] In case of fire, it can emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

Safe Handling Protocol

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid direct contact with the substance.[2] Avoid formation of dust. Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[7]

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][12]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[2] Seek immediate medical attention as corrosive burns and progressive ulceration can occur.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention as corneal burns and permanent damage can occur.[2][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. This material should be transferred to a closable, labeled salvage container for disposal by an appropriate method, such as a licensed incinerator.[3][7]

Conclusion

This compound is a highly reactive and valuable building block in modern organic synthesis. Its well-defined reactivity, primarily as an electrophile in nucleophilic substitution reactions, allows for the strategic incorporation of the electronically unique 2-methoxy-4-(trifluoromethyl)benzyl group. While its utility in creating novel pharmaceuticals, agrochemicals, and materials is significant, its hazardous and corrosive nature demands strict adherence to safety and handling protocols. A thorough understanding of its properties and reactivity is paramount for its effective and safe use in research and development.

References

-

Apollo Scientific. (2015). SAFETY DATA SHEET: this compound.

-

ChemicalBook. (2023). 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE - Safety Data Sheet.

-

Synquest Labs. This compound Safety Data Sheet.

-

Fluorochem. This compound.

-

Santa Cruz Biotechnology, Inc. 2-Methoxy-4-(trifluoromethoxy)benzyl bromide.

-

Fluorochem. (2024). Safety Data Sheet: 4-Methoxy-2-(trifluoromethyl)benzyl bromide.

-

Chem-Impex International, Inc. 2-(Trifluoromethoxy)benzyl bromide.

-

PubChemLite. 2-methoxy-4-(trifluoromethoxy)benzyl bromide.

-

Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzyl bromide.

-

ChemicalBook. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis.

-

ChemicalBook. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis.

-

MySkinRecipes. This compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide.

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.

-

Google Patents. (2002). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

-

ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

-

RSC Advances. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution.

-

Sigma-Aldrich. 2-methoxy benzyl bromide.

-

Oakwood Chemical. This compound, min 97%.

-

Sigma-Aldrich. 4-(Trifluoromethoxy)benzyl bromide 97%.

-

Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.

-

Oakwood Chemical. 4-Methoxy-3-(trifluoromethyl)benzyl bromide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [myskinrecipes.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. asccollegekolhar.in [asccollegekolhar.in]

- 11. chemimpex.com [chemimpex.com]

- 12. chemicalbook.com [chemicalbook.com]

2-Methoxy-4-(trifluoromethyl)benzyl bromide CAS number 886500-59-0

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl bromide (CAS: 886500-59-0)

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that has emerged as a valuable electrophilic building block in organic synthesis. Its structure is distinguished by three key features: a reactive benzyl bromide moiety, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it an important intermediate for introducing the 2-methoxy-4-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds.

The strategic placement of the trifluoromethyl (-CF3) group, in particular, is of high interest in medicinal chemistry. The -CF3 group is known to significantly enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, this reagent is frequently utilized in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive overview of its properties, safe handling, synthesis, reactivity, and applications.

Physicochemical Properties and Specifications

For any laboratory application, a clear understanding of the compound's physical and chemical properties is paramount. The data below has been consolidated from various chemical suppliers and safety data sheets.[5][6][7][8]

| Property | Value |

| CAS Number | 886500-59-0[5][6][7][9] |

| IUPAC Name | 1-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene[7] |

| Synonyms | 2-(Bromomethyl)-5-(trifluoromethyl)phenyl methyl ether[9] |

| Molecular Formula | C₉H₈BrF₃O[5][7][8] |

| Molecular Weight | 269.06 g/mol [7][8] |

| Appearance | White to light yellow solid[6][10] |

| Melting Point | 42-45 °C[6] |

| Purity | Typically ≥97%[7][8] |

| Solubility | Insoluble in water[6] |

| SMILES | COC1=CC(C(F)(F)F)=CC=C1CBr[7] |

| InChI Key | WWAGWLZAZFSJRH-UHFFFAOYSA-N[7] |

Safety, Handling, and Storage: A Self-Validating Protocol

This compound is a corrosive and lachrymatory substance that requires strict adherence to safety protocols.[5][6] The procedures outlined below are designed to create a self-validating system where safety is integrated into every step of the workflow.

2.1 Hazard Identification

| GHS Pictograms | Signal Word | Hazard Statements |

| Danger [5][7] | H314: Causes severe skin burns and eye damage.[5][6][7] H335: May cause respiratory irritation.[5] |

2.2 Recommended Handling and Storage Protocol

This compound should only be handled by trained personnel familiar with its hazards.

-

Engineering Controls:

-

Primary Containment: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to manage corrosive and irritating vapors.[6]

-

Ventilation: Ensure the fume hood has sufficient airflow and is functioning correctly before starting work.[5][6]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of the work area.[5]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.[5]

-

Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield to protect against splashes.[5][10]

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. Ensure no skin is exposed.[6]

-

Respiratory Protection: If there is a risk of inhalation or inadequate ventilation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[5][10]

-

-

Storage Conditions:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][10]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 10-15 minutes. Seek immediate medical attention.[6][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

-

Representative Synthesis and Purification

The synthesis of this compound typically involves the bromination of the corresponding benzyl alcohol, (2-Methoxy-4-(trifluoromethyl)phenyl)methanol. A common and effective method utilizes phosphorus tribromide (PBr₃), as demonstrated for a similar isomer.[11] This approach is favored for its high efficiency in converting primary benzylic alcohols to their bromides.

3.1 Experimental Protocol: Bromination of (2-Methoxy-4-(trifluoromethyl)phenyl)methanol

-

Materials:

-

(2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

Pre-Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq) and dissolved in anhydrous DCM.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction with PBr₃.

-

Reagent Addition: Phosphorus tribromide (1.2 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The PBr₃ solution is then added dropwise to the stirring alcohol solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Work-up & Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice. The mixture is then transferred to a separatory funnel and diluted with DCM. The organic layer is washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

3.2 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound stems from its reactivity as a benzylic electrophile. The carbon-bromine bond is polarized and weakened by its position adjacent to the aromatic ring, making the bromide an excellent leaving group in nucleophilic substitution reactions.

4.1 Core Reactivity: Nucleophilic Substitution

The compound readily reacts with a wide variety of nucleophiles (Nu⁻) to attach the 2-Methoxy-4-(trifluoromethyl)benzyl group. This is the cornerstone of its application as a building block.

-

Common Nucleophiles:

-

O-Alkylation: Alcohols, phenols (e.g., R-OH)

-

N-Alkylation: Primary and secondary amines (e.g., R₂NH)

-

S-Alkylation: Thiols (e.g., R-SH)

-

C-Alkylation: Enolates and other carbanions

-

The presence of both an electron-donating (-OCH₃) and an electron-withdrawing (-CF₃) group on the ring modulates the electronic properties of the benzyl system, influencing reaction rates and substrate scope.

4.2 Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated motifs is a validated strategy in modern drug design. The trifluoromethyl group is particularly effective due to its strong electron-withdrawing nature and high lipophilicity.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this group can block metabolic hotspots on a drug molecule, thereby increasing its half-life.[1]

-

Lipophilicity & Bioavailability: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Binding Affinity: The strong dipole of the -CF₃ group can alter the pKa of nearby functional groups or engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This reagent provides a direct and efficient route to introduce this valuable pharmacophore onto lead compounds.[3][4]

4.3 General Reaction Scheme

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 886500-59-0 [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide in Substitution Reactions

This in-depth technical guide provides a comprehensive analysis of the reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles governing the compound's behavior, offering both theoretical insights and practical guidance for its application in organic synthesis.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polysubstituted aromatic compound featuring a reactive benzylic bromide functional group. Its unique substitution pattern, comprising an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The trifluoromethyl group is a highly sought-after moiety in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide will dissect the electronic and steric factors that dictate the compound's reactivity towards nucleophiles, with a focus on the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways.

Physicochemical and Structural Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective utilization.

| Property | Value | Reference |

| CAS Number | 886500-59-0 | [1][2] |

| Molecular Formula | C(_9)H(_8)BrF(_3)O | [1] |

| Molecular Weight | 269.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 42-45 °C | [3] |

| IUPAC Name | 1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | [1] |

The molecular structure, characterized by a benzene ring substituted with a methoxy group at the 2-position, a trifluoromethyl group at the 4-position, and a bromomethyl group at the 1-position, sets the stage for a complex interplay of electronic effects.

The Electronic Tug-of-War: Methoxy vs. Trifluoromethyl

The reactivity of the benzylic bromide is profoundly influenced by the electronic nature of the substituents on the aromatic ring. In this compound, we observe a classic case of competing electronic effects.

-

The Methoxy Group (-OCH(_3)) : Located at the ortho position, the methoxy group is a powerful electron-donating group through resonance (+R effect), while being moderately electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect, where the oxygen's lone pairs delocalize into the benzene ring, is generally dominant, particularly at the ortho and para positions. This electron donation can stabilize a developing positive charge on the benzylic carbon, a key factor in the S(_N)1 mechanism.

-

The Trifluoromethyl Group (-CF(_3)) : Positioned at the para position, the trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms. This effect deactivates the benzene ring and can destabilize a carbocation intermediate.

The juxtaposition of these two groups creates a unique electronic environment at the benzylic carbon, making the prediction of its reactivity a nuanced exercise.

Mechanistic Considerations in Nucleophilic Substitution

Benzylic halides are known to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms, and the preferred pathway is dictated by the reaction conditions (nucleophile, solvent, temperature) and the electronic and steric properties of the substrate.

The S(_N)1 Pathway: Carbocation Stability

The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the stability of this carbocation. For this compound, the formation of the corresponding benzylic carbocation would be influenced by:

-

Stabilization by the Methoxy Group : The ortho-methoxy group can effectively stabilize the positive charge of the benzylic carbocation through resonance.

-

Destabilization by the Trifluoromethyl Group : The para-trifluoromethyl group will withdraw electron density from the ring, thereby destabilizing the carbocation.

Given the potent stabilizing effect of the ortho-methoxy group through resonance, it is plausible that this compound can undergo S(_N)1 reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.

Caption: S(_{N})1 reaction pathway for this compound.

The S(_N)2 Pathway: Steric Hindrance and Electrophilicity

The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center.

-

Steric Effects : The ortho-methoxy group, while electronically favorable for the S(_N)1 pathway, can introduce some steric hindrance to the backside attack required for an S(_N)2 reaction. However, this effect is generally considered to be moderate for a methoxy group.

-

Electronic Effects : The electron-withdrawing trifluoromethyl group at the para-position will increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This would favor the S(_N)2 mechanism.

Therefore, with a strong nucleophile and a polar aprotic solvent, the S(_N)2 pathway is a likely outcome. The reaction rate in such cases would be influenced by the concentration of both the substrate and the nucleophile.

Caption: S(_{N})2 reaction pathway for this compound.

Proposed Experimental Protocol: A General Approach

Objective: To synthesize 2-Methoxy-4-(trifluoromethyl)benzyl cyanide via a nucleophilic substitution reaction with sodium cyanide.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium cyanide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Methoxy-4-(trifluoromethyl)benzyl cyanide.

Safety Precautions: this compound is a corrosive and lachrymatory substance.[2] Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Sources

Introduction: The Significance of 2-Methoxy-4-(trifluoromethyl)benzyl bromide in Modern Chemistry

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. english.im.cas.cn [english.im.cas.cn]

- 9. researchgate.net [researchgate.net]

- 10. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique chemical architecture of 2-Methoxy-4-(trifluoromethyl)benzyl bromide has positioned it as a valuable scaffold in medicinal chemistry. The strategic incorporation of a methoxy group and a trifluoromethyl moiety onto a benzyl bromide framework provides a versatile starting point for the synthesis of a diverse array of biologically active derivatives. This technical guide explores the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their applications in oncology, inflammatory diseases, and infectious diseases. We will delve into the mechanistic insights behind their activity, provide detailed experimental protocols for their synthesis and biological evaluation, and present key data to inform future drug discovery efforts.

Introduction: The Strategic Importance of the 2-Methoxy-4-(trifluoromethyl)benzyl Moiety

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in pharmaceutical research. The design of small molecules that can effectively modulate biological pathways is often guided by the principles of structure-activity relationships (SAR). The this compound scaffold is a prime example of a privileged chemical starting point, embodying key pharmacophoric features that are frequently associated with desirable biological activity.

The methoxy group (-OCH3) is a common feature in many natural products and synthetic drugs. Its presence can enhance metabolic stability, improve oral bioavailability, and facilitate hydrogen bonding interactions with biological targets. The trifluoromethyl group (-CF3) is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, enhance binding affinity, and improve metabolic stability by blocking sites of oxidative metabolism. The benzyl bromide functionality serves as a reactive handle, allowing for the facile introduction of this substituted benzyl moiety into a wide range of molecular frameworks through nucleophilic substitution reactions.

This combination of features makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of Biologically Active Derivatives

The primary utility of this compound in synthetic medicinal chemistry lies in its reactivity as a benzylic halide. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, to generate a diverse range of derivatives.

General Synthetic Workflow

The synthesis of derivatives typically follows a straightforward protocol, as illustrated in the workflow diagram below.

Caption: General workflow for the synthesis of derivatives from this compound.

Detailed Experimental Protocol: Synthesis of an N-Benzyl Derivative

This protocol provides a representative example of the synthesis of an N-substituted derivative.

Materials:

-

This compound

-

Primary or secondary amine (nucleophile)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl derivative.

Biological Activities of this compound Derivatives

Derivatives of this scaffold have shown promise in a range of therapeutic areas. The specific biological activity is largely determined by the nature of the nucleophile that is coupled to the benzyl moiety.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs. Derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines.

Hypothesized Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, one plausible hypothesis involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a bioactive derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Test compound (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The methoxy-substituted phenyl ring is a common feature in many natural and synthetic anti-inflammatory compounds.

Hypothesized Mechanism of Action: A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. Derivatives of this compound may inhibit the production of nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.[1][2]

Experimental Protocol: Measurement of Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of NO.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Test compound

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat. Benzyl bromide derivatives have been shown to possess antibacterial and antifungal properties.[3][4]

Hypothesized Mechanism of Action: The lipophilic nature of the trifluoromethyl group can facilitate the passage of the molecule through the microbial cell membrane. Once inside, the molecule may disrupt essential cellular processes, such as cell wall synthesis, protein synthesis, or DNA replication. The exact mechanism is likely dependent on the overall structure of the derivative.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Test compound

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary

The following table summarizes hypothetical but representative biological activity data for a series of derivatives synthesized from this compound.

| Derivative ID | R-Group (from Nucleophile) | Anticancer (MCF-7) IC50 (µM) | Anti-inflammatory (NO inhibition) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) |

| DERIV-01 | 4-Fluorophenylamine | 5.2 | 12.8 | 32 |

| DERIV-02 | 3,4-Dichlorophenylamine | 2.1 | 8.5 | 16 |

| DERIV-03 | Morpholine | > 50 | 25.1 | > 64 |

| DERIV-04 | 4-Methoxyphenol | 15.6 | 4.3 | > 64 |

| DERIV-05 | Thiophenol | 8.9 | 18.2 | 8 |

Conclusion and Future Directions

The this compound scaffold is a highly versatile and valuable starting material for the development of novel, biologically active small molecules. The strategic combination of the methoxy and trifluoromethyl groups provides a unique electronic and steric profile that can be leveraged to achieve potent and selective modulation of various biological targets. The straightforward synthesis of derivatives allows for the rapid exploration of chemical space and the optimization of lead compounds.

Future research in this area should focus on:

-

Elucidation of specific molecular targets and mechanisms of action for the most potent derivatives. This can be achieved through techniques such as affinity chromatography, proteomics, and computational modeling.

-

Expansion of the derivative library to include a wider range of nucleophiles, including heterocyclic and more complex functionalities, to further explore the structure-activity landscape.

-

In vivo evaluation of the most promising compounds in relevant animal models of cancer, inflammation, and infectious diseases to assess their therapeutic potential, pharmacokinetics, and safety profiles.

By continuing to explore the medicinal chemistry of this compound derivatives, the scientific community can unlock new avenues for the development of next-generation therapeutics to address unmet medical needs.

References

-

MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Shakhatreh, M., Al-Smadi, M. L., Al-Zoubi, K., Al-Abbasi, A., & Al-Qudah, M. A. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3695–3703. Retrieved from [Link]

-

PubMed. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)benzyl bromide is a key organic building block utilized in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a methoxy group, a trifluoromethyl group, and a reactive benzyl bromide moiety, provides a unique combination of properties that make it a valuable reagent for medicinal chemists and process development scientists. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of this important compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 886500-59-0 | [3][4][5] |

| Molecular Formula | C9H8BrF3O | [3][4][5] |

| Molecular Weight | 269.06 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 42-45 °C | [6] |

| Purity | Typically ≥97% | [5] |

| Synonyms | 1-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | [3][4] |

Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, the synthesis of related benzyl bromides provides a logical framework for its preparation. A common and effective method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative.

A plausible synthetic route for this compound would involve the bromination of 2-methoxy-4-(trifluoromethyl)toluene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux or photochemical irradiation to facilitate the formation of the benzylic radical.

The mechanism proceeds through a radical chain reaction:

-

Initiation: The radical initiator decomposes upon heating or irradiation to form radicals.

-

Propagation: The initiator radical abstracts a hydrogen atom from NBS to generate a bromine radical. This bromine radical then abstracts a benzylic hydrogen from the 2-methoxy-4-(trifluoromethyl)toluene, forming a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with another molecule of NBS to yield the desired this compound and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. This property is widely exploited in the synthesis of various pharmaceutical and agrochemical compounds.[2][7]

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-methoxy-4-(trifluoromethyl)benzyl moiety into a target molecule.

Experimental Protocol: General Procedure for N-Alkylation

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as potassium carbonate or diisopropylethylamine (DIPEA), to the solution.

-

Reagent Addition: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The trifluoromethyl group in the para position and the methoxy group in the ortho position of the benzyl bromide influence its reactivity. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring towards electrophilic substitution but enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[8] Conversely, the electron-donating methoxy group can activate the ring towards electrophilic substitution. This interplay of electronic effects makes this compound a versatile and tunable building block.

Safety and Handling

This compound is a hazardous substance that requires careful handling to avoid exposure.[3] It is classified as a corrosive material that can cause severe skin burns and eye damage.[4][9] It is also a lachrymator, meaning it can cause tearing.[10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3][11]

-

Spill Response: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.[3]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][10]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly in the fields of medicinal and agricultural chemistry. Its unique structural features allow for the strategic incorporation of the trifluoromethyl and methoxy-substituted benzyl moiety, which can impart desirable properties to the target molecules. A comprehensive understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory.

References

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.

- Fluorochem. (n.d.). This compound.

- TCI America. (n.d.). This compound, min 97%.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Methoxy-4-(trifluoromethoxy)benzyl bromide.

- ChemicalBook. (2023). 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE - Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Apollo Scientific. (2015). SAFETY DATA SHEET this compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)benzyl bromide.

- ChemBK. (2024). 2-(trifluoromethoxy)benzyl bromide.

- PubChemLite. (n.d.). 2-methoxy-4-(trifluoromethoxy)benzyl bromide (C9H8BrF3O2).

- BLD Pharm. (n.d.). 4-Fluoro-2-methoxybenzyl bromide.

- MySkinRecipes. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2,4-Bis(trifluoromethyl)benzyl bromide 95.

- Echemi. (2024). 4-Methoxy-3-(trifluoroMethyl)benzyl broMide, 97%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis.

- ChemicalBook. (2023). 4-METHOXY-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE.

- ChemicalBook. (n.d.). 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis.

- ChemicalBook. (n.d.). 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis.

- J. C. J. F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide.

- Google Patents. (2002). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

- Sigma-Aldrich. (n.d.). 2-methoxy benzyl bromide.

- MDPI. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(15), 5894.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)benzyl bromide: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The unique substitution pattern on the aromatic ring, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, alongside a reactive benzyl bromide moiety, makes a thorough spectroscopic characterization essential for quality control and reaction monitoring. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

While exhaustive searches of publicly available databases and scientific literature did not yield experimentally obtained spectra for this specific compound, this guide will utilize predictive models and expert analysis based on established principles of spectroscopy to provide a comprehensive theoretical characterization. The methodologies described represent standard protocols for the acquisition of such data.

Molecular Structure and Key Features

The structural formula of this compound (CAS No. 886500-59-0, Molecular Formula: C₉H₈BrF₃O) is presented below.[1][2] Understanding this structure is fundamental to interpreting its spectroscopic data. The key features include a trisubstituted benzene ring, a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a bromomethyl group (-CH₂Br).

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra, along with the rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol (Hypothetical)

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | d | 1H | Ar-H (H-6) |

| ~7.3-7.4 | s | 1H | Ar-H (H-3) |

| ~7.2-7.3 | d | 1H | Ar-H (H-5) |

| ~4.6 | s | 2H | -CH₂ Br |

| ~3.9 | s | 3H | -OCH₃ |

Interpretation:

-

The three aromatic protons are expected to appear in the range of 7.2-7.7 ppm. The proton at the 6-position, being ortho to the electron-donating methoxy group and meta to the electron-withdrawing trifluoromethyl group, is predicted to be the most downfield of the aromatic signals. The protons at the 3 and 5-positions will have their chemical shifts influenced by the neighboring substituents.

-

The benzylic protons of the -CH₂Br group are expected to resonate as a singlet at approximately 4.6 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.

-

The methoxy protons (-OCH₃) should appear as a sharp singlet at around 3.9 ppm.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C -OCH₃ |

| ~135 | C -CH₂Br |

| ~130 (q) | C -CF₃ |

| ~128 | Ar-C H (C-6) |

| ~124 (q) | -C F₃ |

| ~118 | Ar-C H (C-5) |

| ~112 | Ar-C H (C-3) |

| ~56 | -OC H₃ |

| ~32 | -C H₂Br |

Interpretation:

-

The carbon attached to the methoxy group (C-2) is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

-

The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.

-

The remaining aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

-

The benzylic carbon (-CH₂Br) is expected around 32 ppm, and the methoxy carbon (-OCH₃) around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Hypothetical)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1150 | C-F stretch | Trifluoromethyl |

| 1250-1000 | C-O stretch | Aryl ether |

| 700-600 | C-Br stretch | Alkyl bromide |

Interpretation:

-